molecular formula C12H14O3 B7848563 Methyl 4-n-propylbenzoylformate

Methyl 4-n-propylbenzoylformate

Cat. No.: B7848563
M. Wt: 206.24 g/mol
InChI Key: YMCVKFSUESLYJX-UHFFFAOYSA-N
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Description

Methyl 4-n-propylbenzoylformate: is an organic compound with the molecular formula C12H14O3 It is a derivative of benzoylformate, where the benzene ring is substituted with a propyl group at the para position and a methyl ester group at the formyl position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Acylation: One common method to synthesize methyl 4-n-propylbenzoylformate involves the Friedel-Crafts acylation of 4-n-propylbenzoyl chloride with methyl formate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

    Esterification: Another approach involves the esterification of 4-n-propylbenzoylformic acid with methanol in the presence of an acid catalyst like sulfuric acid. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-n-propylbenzoylformate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or aldehydes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: 4-n-propylbenzoic acid or 4-n-propylbenzophenone.

    Reduction: 4-n-propylbenzyl alcohol or 4-n-propylbenzaldehyde.

    Substitution: 4-n-propylbenzoylamine or 4-n-propylbenzoylthiol.

Scientific Research Applications

Chemistry: Methyl 4-n-propylbenzoylformate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis. It helps in understanding the mechanisms of esterases and lipases.

Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Its ester group can be hydrolyzed in vivo to release the active drug molecule.

Industry: In the industrial sector, this compound is employed in the manufacture of fragrances and flavoring agents. Its pleasant aroma makes it a valuable ingredient in perfumery.

Mechanism of Action

The mechanism of action of methyl 4-n-propylbenzoylformate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, releasing the corresponding acid and alcohol. This process is crucial in the activation of prodrugs, where the ester group is hydrolyzed to release the active pharmaceutical ingredient.

Molecular Targets and Pathways:

    Esterases: Enzymes that hydrolyze ester bonds.

    Lipases: Enzymes that catalyze the hydrolysis of fats and other esters.

Comparison with Similar Compounds

    Methyl 4-n-butylbenzoylformate: Similar structure with a butyl group instead of a propyl group.

    Ethyl 4-n-propylbenzoylformate: Similar structure with an ethyl ester group instead of a methyl ester group.

    Methyl 4-n-propylbenzoate: Similar structure but lacks the formyl group.

Uniqueness: Methyl 4-n-propylbenzoylformate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a propyl group and a methyl ester group makes it particularly useful in synthetic organic chemistry and pharmaceutical applications.

Properties

IUPAC Name

methyl 2-oxo-2-(4-propylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-4-9-5-7-10(8-6-9)11(13)12(14)15-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCVKFSUESLYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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